2-(2,6-Diethyl-4-methylphenyl)malonamide
CAS No.: 314020-40-1
Cat. No.: VC14325180
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314020-40-1 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 2-(2,6-diethyl-4-methylphenyl)propanediamide |
| Standard InChI | InChI=1S/C14H20N2O2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13(15)17)14(16)18/h6-7,12H,4-5H2,1-3H3,(H2,15,17)(H2,16,18) |
| Standard InChI Key | MBCOLUIVZSFWBX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=CC(=C1C(C(=O)N)C(=O)N)CC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central malonamide group () bonded to a 2,6-diethyl-4-methylphenyl aromatic ring. This substitution pattern introduces steric and electronic effects that influence reactivity. The ethyl groups at the 2- and 6-positions and the methyl group at the 4-position create a highly hindered environment, which impacts crystallization behavior and solubility .
Physical Characteristics
Reported as a white crystalline solid, 2-(2,6-diethyl-4-methylphenyl)malonamide exhibits limited solubility in polar solvents such as water but dissolves readily in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Thermal analysis data indicate a melting point range of 182–185°C, with decomposition observed above 250°C under inert atmospheres .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.32 g/mol |
| Melting Point | 182–185°C |
| Solubility (25°C) | <0.1 g/L in H<sub>2</sub>O |
| 45 g/L in DMF |
Synthesis Methodologies
Palladium-Catalyzed Coupling Route
A 2014 study detailed a three-step synthesis starting from 2,6-diethyl-4-methylaniline :
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Sandmeyer Reaction: Diazotization of the aniline precursor followed by bromination yields 2,6-diethyl-4-methylbromobenzene.
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Buchwald-Hartwig Coupling: Reaction with malononitrile using a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>/Xantphos) forms 2-(2,6-diethyl-4-methylphenyl)malononitrile.
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Hydrolysis: Treatment with concentrated sulfuric acid and water converts the nitrile groups to amides, achieving a 97% yield in the final step .
This route boasts a total yield of 71.8% and is noted for its scalability, using commercially available reagents and avoiding hazardous intermediates .
Pt-Catalyzed Aromatization Approach
A patented method (CN108264463B) employs cyclohexenone derivatives as starting materials :
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Condensation: 2-Cyclohexenone reacts with malonic acid derivatives in the presence of a Pt/Al<sub>2</sub>O<sub>3</sub> catalyst at 180°C.
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Aromatization: The intermediate undergoes dehydrogenation to form the aromatic ring, yielding 2-(2,6-diethyl-4-methylphenyl)malononitrile.
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Hydrolysis: Similar to the previous method, nitrile groups are hydrolyzed to amides.
This method achieves a 72% yield per batch, with catalyst recyclability reducing production costs .
Table 2: Synthesis Route Comparison
Applications in Agrochemicals
Herbicide Intermediate
The compound serves as a critical intermediate in synthesizing pinoxaden, a post-emergence herbicide targeting grassy weeds in cereal crops. Pinoxaden’s mode of action involves inhibition of acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis in susceptible plants .
Structure-Activity Relationship (SAR)
Modifications to the malonamide moiety or aromatic substituents alter herbicidal efficacy. For instance:
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Ethyl Groups: Enhance lipophilicity, improving membrane permeability.
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Methyl Group: Stabilizes the aromatic ring’s conformation, optimizing binding to ACCase .
Comparative Analysis with Structural Analogs
Malonamide Derivatives
Substituent variations on the aromatic ring lead to distinct physicochemical and biological profiles:
Table 3: Analog Comparison
| Compound | Key Modification | Bioactivity |
|---|---|---|
| 2-(4-Methylphenyl)malonamide | No ethyl groups | Reduced herbicidal activity |
| 3-(4-Methoxyphenyl)malonamide | Methoxy substituent | Enhanced solubility in H<sub>2</sub>O |
The 2,6-diethyl-4-methyl configuration in the target compound maximizes steric bulk, favoring interactions with hydrophobic enzyme pockets .
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